molecular formula C14H11FN4 B2828061 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1203296-31-4

3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2828061
CAS No.: 1203296-31-4
M. Wt: 254.268
InChI Key: CAFVROPNTAXCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a triazole-derived aromatic amine characterized by a central 1,2,4-triazole ring substituted at the 3-position with an aniline group and at the 5-position with a 4-fluorophenyl moiety. Its molecular formula is C₁₄H₁₁FN₄, with a molecular weight of 254.27 g/mol. This compound is of interest in medicinal chemistry due to the versatility of triazole scaffolds in drug design, particularly in antiviral, antibacterial, and anticancer applications .

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFVROPNTAXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzonitrile and a suitable nucleophile.

    Attachment of the Aniline Moiety: The final step involves coupling the triazole intermediate with aniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide, leveraging the biological activity of the triazole moiety.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can target enzymes and receptors involved in various biological processes, such as cytochrome P450 enzymes in fungi.

    Pathways Involved: It can inhibit the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately causing cell death in target organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline can be contextualized by comparing it to analogs with variations in substituents on the triazole ring or aniline moiety. Below is a detailed analysis:

Structural Analogs with Triazole Substituent Modifications

Compound Name Substituent at Triazole 5-position Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline Phenyl C₁₄H₁₂N₄ 236.28 Lacks fluorine; reduced electronegativity may lower binding affinity in hydrophobic pockets.
3-(5-Ethyl-4H-1,2,4-triazol-3-yl)aniline Ethyl C₉H₁₁N₄ 175.21 Smaller alkyl group reduces steric bulk; potentially higher solubility but lower aromatic interaction.
4-[5-(2-Furyl)-4H-1,2,4-triazol-3-yl]aniline 2-Furyl C₁₂H₁₀N₄O 238.24 Oxygen in furan enhances polarity; may alter metabolic stability compared to fluorophenyl.
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)aniline Methyl and sulfanyl groups C₁₀H₉F₃N₄S 274.27 Sulfanyl group introduces thioether reactivity; trifluoromethyl enhances lipophilicity.

Functional and Pharmacological Comparisons

  • Biological Activity : Triazole derivatives with fluorinated aryl groups, such as the target compound, are often prioritized in antiviral research. For instance, structurally related triazole-Schiff base hybrids exhibit inhibitory activity against the cucumber mosaic virus at 500 mg/L .
  • Synthetic Accessibility : The synthesis of similar compounds often involves nucleophilic substitution or condensation reactions. For example, α-halogenated ketones react with triazoles under basic conditions to form thioether-linked analogs, as seen in .

Physicochemical Properties

  • Solubility : The aniline group offers hydrogen-bonding capability, but substituents like ethyl or sulfanyl may further modulate solubility .

Biological Activity

3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole ring, along with the fluorophenyl substitution, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H9FN4(Molecular Weight 204.20 g mol)\text{C}_{10}\text{H}_{9}\text{F}\text{N}_{4}\quad (\text{Molecular Weight }204.20\text{ g mol})

This compound features:

  • A triazole ring , known for its role in various biological activities.
  • A fluorinated phenyl group , which enhances lipophilicity and potentially increases bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • ZQL-4c , a derivative incorporating a similar triazole structure, was shown to suppress breast cancer cell proliferation by inducing apoptosis and blocking Notch-AKT signaling pathways . This highlights the potential for triazole derivatives in cancer therapy.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. The unique structural features of this compound may contribute to:

  • Antifungal and antibacterial activities , as observed in other triazole derivatives . The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific biosynthetic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds are known to inhibit enzymes involved in critical metabolic processes in pathogens.
  • Signal Transduction Interference : Similar compounds have demonstrated the ability to interfere with signaling pathways crucial for cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress within cells, leading to apoptosis .

Case Studies

A selection of studies highlights the biological activity of triazole-containing compounds:

StudyFindings
ZQL-4c significantly inhibited breast cancer cell growth through apoptosis and ROS production.
Similar triazole derivatives exhibited potent antimicrobial effects against various pathogens.
Investigated the structure-activity relationship (SAR) indicating that specific substitutions enhance anticancer efficacy.

These findings underscore the importance of structural modifications in enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.